4-(3,4-Dimethoxybenzamido)-2-hydroxybenzoic acid
Overview
Description
4-(3,4-Dimethoxybenzamido)-2-hydroxybenzoic acid is a chemical compound with a complex structure. It belongs to the class of benzamides and exhibits interesting properties. Benzamides have diverse applications in medicine, industry, and biological research .
Synthesis Analysis
The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and reacting it with amine derivatives. The obtained products are then purified and characterized using various analytical techniques, including IR spectroscopy , 1H NMR , 13C NMR , and elemental analysis .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzene ring with two methoxy (OCH3) groups at positions 3 and 4. The amide group (CONH) is attached to the benzene ring. Additionally, there is a hydroxyl group (OH) at position 2. The arrangement of atoms and functional groups determines its chemical properties and reactivity .
Scientific Research Applications
Enzymatic Oxidative Polymerization
One application of 4-hydroxybenzoic acid derivatives is in enzymatic oxidative polymerization. This process uses oxidoreductases for polymerizing 4-hydroxybenzoic acid and its derivatives, such as 3,5-dimethoxy-4-hydroxybenzoic acid (syringic acid), in an aqueous organic solvent. This method, involving horseradish peroxidase, produces poly(1,4-oxyphenylene) polymers with potential applications in biodegradable materials and green chemistry (Ikeda et al., 1998).
Dermal Absorption and Hydrolysis
Parabens, esters of 4-hydroxybenzoic acid, undergo dermal absorption and hydrolysis, releasing 4-hydroxybenzoic acid. Studies on human and minipig skin have shown that parabens are hydrolyzed by carboxylesterases to 4-hydroxybenzoic acid, highlighting the skin's role in metabolizing these compounds and potentially reducing toxicity (Jewell et al., 2007).
Synthon Modularity in Crystal Engineering
In crystal engineering, 4-hydroxybenzamide and dicarboxylic acid cocrystals demonstrate the concept of synthon modularity. This involves designing cocrystals with predictable structures based on known molecular synthons, facilitating the development of materials with specific physical properties (Tothadi & Desiraju, 2012).
Properties
IUPAC Name |
4-[(3,4-dimethoxybenzoyl)amino]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-22-13-6-3-9(7-14(13)23-2)15(19)17-10-4-5-11(16(20)21)12(18)8-10/h3-8,18H,1-2H3,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKNDWXEVQAMDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.